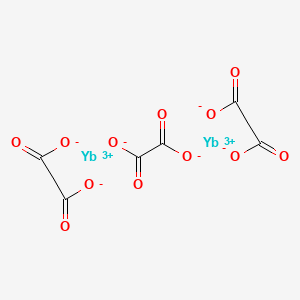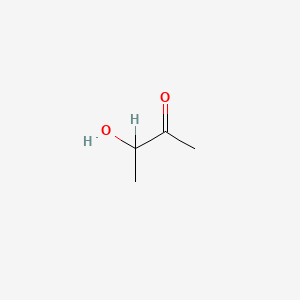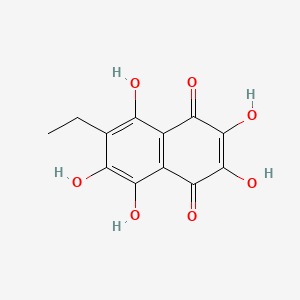
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose
Overview
Description
Scientific Research Applications
Angiogenesis Induction for Wound Healing
Research conducted by Dikici et al. (2021) focused on the development of wound dressings utilizing 2-deoxy-D-Ribose for inducing angiogenesis in chronic wounds. This compound was found to stimulate pro-angiogenic activities in vitro and in animal models, suggesting its potential for enhancing wound healing through the stimulation of new blood vessel formation. Its efficacy was comparable to Vascular Endothelial Growth Factor (VEGF), making it an attractive alternative for wound dressing applications due to its stability, low cost, and ease of incorporation into dressings Dikici et al., 2021.
Antioxidant Activity Assessment
Ilyasov et al. (2020) reviewed the ABTS/PP Decolorization Assay, a prominent method for assessing antioxidant capacity. This method, which involves the reaction of antioxidants with a radical cation, has been extensively used to understand the antioxidant properties of various compounds. Though not directly linked to "1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose," this research underscores the importance of evaluating the antioxidant potential of compounds, which could be relevant for assessing the properties of derivatives of 2-deoxy-D-Ribose Ilyasov et al., 2020.
Potential for Environmental Impact and Treatment
A review by Peng et al. (2016) on Chlorophenols in Municipal Solid Waste Incineration highlights the environmental impact of chlorinated organic compounds, detailing their formation and pathways in waste incineration processes. While focusing on chlorophenols, this research indirectly points to the broader context of managing and understanding the environmental behavior of chlorinated organics, including complex derivatives like "1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose" Peng et al., 2016.
Glycation and Protein Aggregation
Wei et al. (2012) explored the role of D-ribose in glycation and protein aggregation, providing insights into the biochemical processes that lead to advanced glycation end products (AGEs) and their impact on cellular function and cognitive impairments. The involvement of D-ribose in these processes underscores the significance of studying sugar derivatives for their biological and potentially therapeutic or detrimental effects Wei et al., 2012.
properties
IUPAC Name |
[(2R,3S)-5-chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O9/c20-17-9-15(31-19(24)12-3-7-14(8-4-12)22(27)28)16(30-17)10-29-18(23)11-1-5-13(6-2-11)21(25)26/h1-8,15-17H,9-10H2/t15-,16+,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGITUQPKNDER-RTKIROINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156897 | |
| Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose | |
CAS RN |
51841-98-6 | |
| Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51841-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)








![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)